

"comparative analysis of the ADMET properties of piperidine-oxadiazole derivatives"

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Compound of Interest

Compound Name: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B176400

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In Silico ADMET Profiling of Piperidine-Oxadiazole Analogs: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel piperidine-oxadiazole derivatives. The following sections detail the in silico pharmacokinetic and drug-likeness parameters of a series of synthesized compounds, providing insights into their potential as viable drug candidates.

The development of novel therapeutic agents requires a thorough evaluation of their ADMET properties to ensure safety and efficacy. In the early stages of drug discovery, in silico predictive models are invaluable for screening compound libraries and identifying candidates with favorable pharmacokinetic profiles. This guide focuses on a series of phthalazine-piperazine-1,2,4-oxadiazole hybrids, which share a core structure with many piperidine-oxadiazole derivatives and serve as a relevant case study. The analysis highlights key parameters that influence a compound's journey through the body.

Comparative Analysis of Predicted ADMET Properties

The ADMET properties for a series of phthalazine-piperazine-1,2,4-oxadiazole hybrids were predicted using the SwissADME and pkCSM web servers. The data for the most potent

anticancer compounds from the series (4c, 4d, 4e, and 4h) are summarized below, providing a comparative overview of their drug-likeness and pharmacokinetic profiles.

Parameter	Compound 4c	Compound 4d	Compound 4e	Compound 4h	Optimal Range/Value
Physicochemical Properties					
Molecular Weight (g/mol)	479.52	524.52	513.97	495.56	< 500
LogP (Consensus)	3.85	3.95	4.21	4.01	≤ 5
H-bond Acceptors	6	8	6	6	≤ 10
H-bond Donors	0	0	0	0	≤ 5
Rotatable Bonds	5	5	5	5	≤ 10
Pharmacokinetics (Absorption)					
GI Absorption	High	High	High	High	High
BBB Permeant	Yes	No	Yes	Yes	No (for non-CNS)
P-gp Substrate	No	Yes	No	No	No
Drug-Likeness Rules					
Lipinski's Rule	Yes (0)	Yes (1)	Yes (0)	Yes (0)	0 violations
Ghose Filter	Yes (0)	Yes (1)	Yes (0)	Yes (0)	0 violations

Veber Rule	Yes (0)	Yes (0)	Yes (0)	Yes (0)	0 violations
Egan Rule	Yes (0)	Yes (0)	Yes (0)	Yes (0)	0 violations
Muegge Rule	Yes (0)	Yes (0)	Yes (0)	Yes (0)	0 violations
Medicinal Chemistry					
PAINS Alert	0	0	0	0	0 alerts
Brenk Alert	1	1	1	1	0 alerts
Lead-likeness	Yes (1)	Yes (2)	Yes (1)	Yes (1)	0 violations

Note: The data presented is based on in silico predictions from the study "One-Pot Synthesis of Some New Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids: Anticancer Evaluation, Molecular Docking and ADMET Studies". The number in parentheses for Drug-Likeness Rules and Lead-likeness indicates the number of violations.

Experimental and Computational Protocols

The determination of the ADMET properties for the analyzed compounds was conducted using established in silico methodologies.

In Silico ADMET Prediction:

The pharmacokinetic properties and drug-likeness of the synthesized compounds were predicted using the following web-based platforms:

- **SwissADME:** This tool was utilized to predict a wide range of physicochemical properties, pharmacokinetic parameters (including GI absorption, BBB permeability, and P-glycoprotein substrate status), and to evaluate compliance with various drug-likeness rules (Lipinski, Ghose, Veber, Egan, and Muegge). It also screened for medicinal chemistry alerts such as PAINS (Pan Assay Interference Compounds) and Brenk.
- **pkCSM:** This platform was also employed to predict pharmacokinetic and toxicity properties, providing a comprehensive profile of the compounds' ADMET characteristics.

The canonical SMILES (Simplified Molecular Input Line Entry System) representation of each molecule was submitted to the respective web servers to generate the predictions. This computational screening allows for the early identification of potential liabilities in drug candidates, thereby guiding the selection of compounds for further experimental validation.

Workflow for In Silico ADMET Analysis

The logical flow from compound design to in silico ADMET evaluation is a critical component of modern drug discovery pipelines. This process allows for the efficient filtering of large compound libraries to prioritize candidates with the highest potential for successful clinical development.

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